6-{[3-(4-chloro-1H-indol-1-yl)propanoyl]amino}hexanoic acid
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Overview
Description
6-{[3-(4-chloro-1H-indol-1-yl)propanoyl]amino}hexanoic acid is a synthetic compound that features an indole moiety, which is a significant heterocyclic system in natural products and drugs. Indole derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications .
Preparation Methods
The synthesis of 6-{[3-(4-chloro-1H-indol-1-yl)propanoyl]amino}hexanoic acid involves several steps, starting with the preparation of the indole derivative. One common method is the Fischer indole synthesis, which involves the reaction of phenylhydrazine with an aldehyde or ketone under acidic conditions . The resulting indole derivative is then subjected to further reactions to introduce the chloro and propanoyl groups. The final step involves the coupling of the indole derivative with hexanoic acid under appropriate conditions to yield the target compound.
Chemical Reactions Analysis
6-{[3-(4-chloro-1H-indol-1-yl)propanoyl]amino}hexanoic acid can undergo various chemical reactions, including:
Oxidation: The indole moiety can be oxidized using reagents such as potassium permanganate or chromium trioxide.
Reduction: The compound can be reduced using hydrogenation or metal hydrides.
Substitution: The chloro group can be substituted with other nucleophiles under appropriate conditions.
Scientific Research Applications
Chemistry: The compound serves as a building block for the synthesis of more complex molecules.
Medicine: The compound has potential therapeutic applications due to its ability to interact with biological targets.
Industry: It can be used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 6-{[3-(4-chloro-1H-indol-1-yl)propanoyl]amino}hexanoic acid involves its interaction with specific molecular targets. The indole moiety can bind to various receptors and enzymes, modulating their activity. The chloro group and the propanoyl chain may enhance the compound’s binding affinity and specificity. The exact pathways and targets depend on the specific biological context .
Comparison with Similar Compounds
6-{[3-(4-chloro-1H-indol-1-yl)propanoyl]amino}hexanoic acid can be compared with other indole derivatives, such as:
Indole-3-acetic acid: A plant hormone involved in growth regulation.
Indole-3-carbinol: Found in cruciferous vegetables and studied for its anticancer properties.
Tryptophan: An essential amino acid and precursor to serotonin.
Properties
Molecular Formula |
C17H21ClN2O3 |
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Molecular Weight |
336.8 g/mol |
IUPAC Name |
6-[3-(4-chloroindol-1-yl)propanoylamino]hexanoic acid |
InChI |
InChI=1S/C17H21ClN2O3/c18-14-5-4-6-15-13(14)8-11-20(15)12-9-16(21)19-10-3-1-2-7-17(22)23/h4-6,8,11H,1-3,7,9-10,12H2,(H,19,21)(H,22,23) |
InChI Key |
XLJCVXBZLZTUKC-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(C=CN2CCC(=O)NCCCCCC(=O)O)C(=C1)Cl |
Origin of Product |
United States |
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